molecular formula C10H7Cl2N3O2 B4929381 N-(3,5-DICHLOROPHENYL)-N'-(3-ISOXAZOLYL)UREA

N-(3,5-DICHLOROPHENYL)-N'-(3-ISOXAZOLYL)UREA

Cat. No.: B4929381
M. Wt: 272.08 g/mol
InChI Key: RAGHBTMIUGIIFR-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-N’-(3-isoxazolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of both dichlorophenyl and isoxazolyl groups in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)-N’-(3-isoxazolyl)urea typically involves the reaction of 3,5-dichloroaniline with isocyanates or carbamates. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane or acetonitrile.

    Catalysts: Catalysts like triethylamine or pyridine may be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N-(3,5-Dichlorophenyl)-N’-(3-isoxazolyl)urea may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)-N’-(3-isoxazolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted ureas.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)-N’-(3-isoxazolyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dichlorophenyl)-N’-(3-pyridyl)urea
  • N-(3,5-Dichlorophenyl)-N’-(3-thiazolyl)urea
  • N-(3,5-Dichlorophenyl)-N’-(3-pyrazolyl)urea

Uniqueness

N-(3,5-Dichlorophenyl)-N’-(3-isoxazolyl)urea is unique due to the presence of the isoxazolyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-6-3-7(12)5-8(4-6)13-10(16)14-9-1-2-17-15-9/h1-5H,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGHBTMIUGIIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1NC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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